![molecular formula C10H9N3S B1305952 4-(1H-Imidazol-1-yl)benzenecarbothioamide CAS No. 423769-74-8](/img/structure/B1305952.png)
4-(1H-Imidazol-1-yl)benzenecarbothioamide
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Description
Synthesis Analysis
The synthesis of compounds containing the 4-(1H-imidazol-1-yl) moiety has been explored in various contexts. For instance, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized, demonstrating significant cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, were found to have potency in vitro and in vivo comparable to sematilide, a class III antiarrhythmic agent . Another study reported the synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, which was achieved in two steps starting from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide .
Molecular Structure Analysis
The molecular structures of compounds with the 4-(1H-imidazol-1-yl) moiety have been characterized using various spectroscopic techniques. NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy were employed to establish the structure of synthesized compounds, such as the 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . In another study, the crystal structure of a compound featuring 1,4-bis(imidazol-1-yl)benzene was elucidated, revealing strong O—H∙∙∙N hydrogen bonds forming infinite zigzag chains and a three-dimensional supramolecular structure through additional weak C—H∙∙∙O and strong π–π stacking interactions .
Chemical Reactions Analysis
The reactivity of the 4-(1H-imidazol-1-yl) moiety in coordination chemistry has been demonstrated through its ability to form complexes with metal ions. Nickel(II) and cadmium(II) salts were reacted with rigid 1H-imidazol-4-yl containing ligands to yield new complexes with diverse structures, ranging from one-dimensional chains to three-dimensional frameworks. These complexes were structurally characterized and showed potential for fluorescent sensing and selective adsorption properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 4-(1H-imidazol-1-yl) derivatives are influenced by their molecular structure and the presence of functional groups. The strong hydrogen bonding and π–π stacking interactions contribute to the stability and supramolecular assembly of these compounds . The electrophysiological activity of the N-substituted imidazolylbenzamides suggests that the 1H-imidazol-1-yl group imparts specific properties that are beneficial for the development of class III antiarrhythmic agents . The fluorescent sensing and selective adsorption properties of the metal complexes indicate that these compounds could have applications in environmental monitoring and remediation .
Safety and Hazards
4-(1H-Imidazol-1-yl)benzenecarbothioamide is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, it is recommended to call a poison center or doctor/physician .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, suggesting a broad spectrum of potential interactions .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Result of Action
It’s known that imidazole derivatives can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Imidazol-1-yl)benzenecarbothioamide . These factors can include pH, temperature, and the presence of other substances.
properties
IUPAC Name |
4-imidazol-1-ylbenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJXJNDFQWCYLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380120 |
Source
|
Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)benzenecarbothioamide | |
CAS RN |
423769-74-8 |
Source
|
Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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